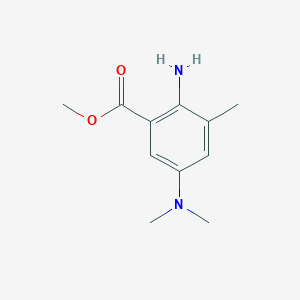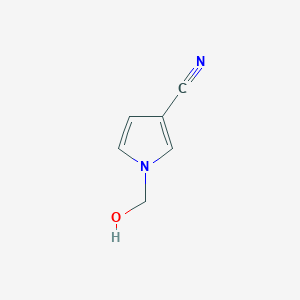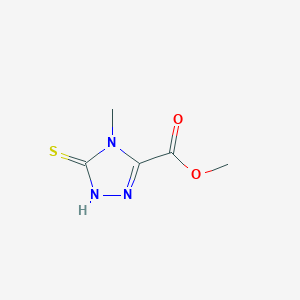
Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate, AldrichCPR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate is an organic compound with the molecular formula C5H7N3O2S It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of esterification and the use of appropriate catalysts and reaction conditions would apply to large-scale synthesis as well.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the mercapto group.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
Wissenschaftliche Forschungsanwendungen
Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential antiviral and anticancer properties.
Industry: It can be used in the development of corrosion inhibitors and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate, AldrichCPR involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The triazole ring can interact with nucleic acids and proteins, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Mercapto-4-methyl-4H-1,2,4-triazole: Similar structure but lacks the ester group.
4-Methyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the ester group and has a thiol group instead of a mercapto group.
Methyl-1H-1,2,4-triazole-3-carboxylate: Similar structure but lacks the mercapto group.
Uniqueness
Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate is unique due to the presence of both the ester and mercapto groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
68984-32-7 |
|---|---|
Molekularformel |
C5H7N3O2S |
Molekulargewicht |
173.20 g/mol |
IUPAC-Name |
methyl 4-methyl-5-sulfanylidene-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C5H7N3O2S/c1-8-3(4(9)10-2)6-7-5(8)11/h1-2H3,(H,7,11) |
InChI-Schlüssel |
CFDIVJPYNDPUMS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NNC1=S)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


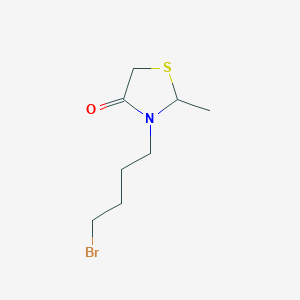
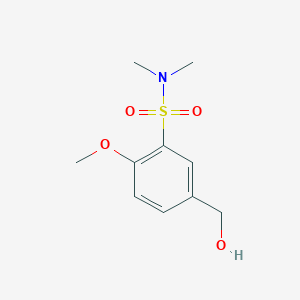
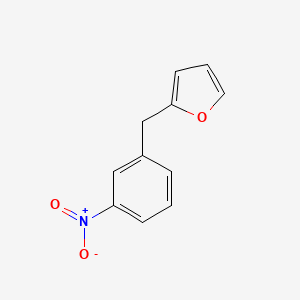
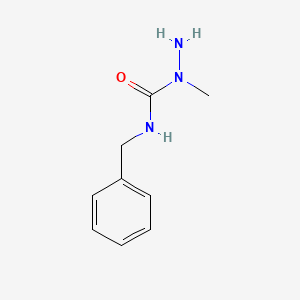
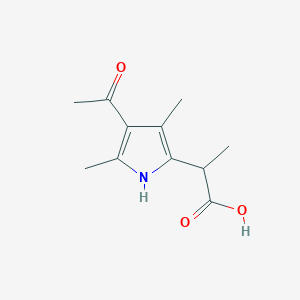
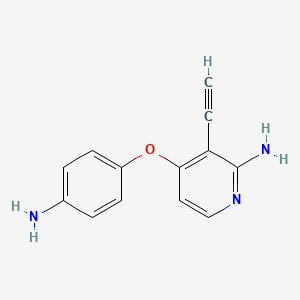

![3-(Bicyclo[2.2.1]hept-2-ylamino)-propionic acid ethyl ester](/img/structure/B8394112.png)
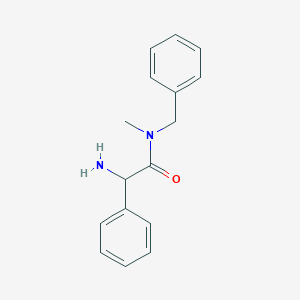
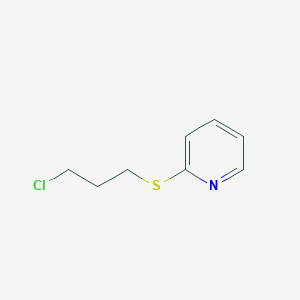
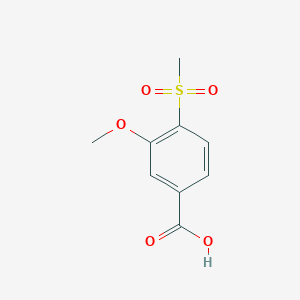
![5-Benzyl-3-methyl-6-propyl-5H-isoxazolo[5,4-d]pyrimidin-4-one](/img/structure/B8394136.png)
